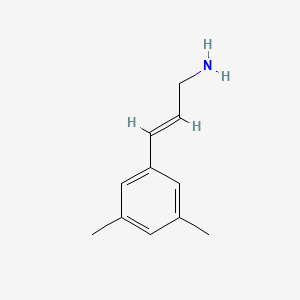

(E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine

Description

(E)-3-(3,5-Dimethylphenyl)prop-2-en-1-amine is an α,β-unsaturated amine with the IUPAC name (E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine. Its molecular formula is C₁₁H₁₅N (molecular weight: 161.24 g/mol), featuring a conjugated enamine system and a 3,5-dimethylphenyl substituent. The (E)-stereochemistry at the double bond influences its reactivity and intermolecular interactions.

This compound is structurally related to pharmacologically active amines, such as those in and , which are intermediates in drug synthesis. For example, (E)-3-phenylprop-2-en-1-amine (S3) was synthesized via a multi-step process using DCM, TiCl₄, and NaB(CN)H₃ .

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-9-6-10(2)8-11(7-9)4-3-5-12/h3-4,6-8H,5,12H2,1-2H3/b4-3+ |

InChI Key |

IGTCKZIZKOTPOV-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)/C=C/CN)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C=CCN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine typically involves the reaction of 3,5-dimethylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for (E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine may involve large-scale catalytic hydrogenation processes, where the nitrostyrene intermediate is hydrogenated in the presence of a suitable catalyst under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form the saturated amine.

Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding saturated amine.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Steric and Electronic Effects : The 3,5-dimethylphenyl group enhances steric bulk and electron-donating effects compared to simpler phenyl analogs (e.g., S3 in ). This likely increases lipophilicity, impacting solubility and membrane permeability.

- Stereochemical Influence : The (E)-configuration in the target compound may reduce steric hindrance compared to (Z)-isomers, favoring planar conformations for π-π stacking .

Biological Activity

(E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine, commonly referred to as a derivative of a chalcone structure, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a prop-2-en-1-amine backbone with a dimethyl-substituted phenyl group. This configuration is significant for its biological interactions, particularly in modulating cellular pathways.

Antiproliferative Activity

Recent studies have demonstrated that (E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine exhibits notable antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Mechanism of Action : The compound has been shown to induce apoptosis via the intrinsic pathway, characterized by mitochondrial depolarization and activation of caspase-9. In vivo studies using zebrafish models confirmed its efficacy in reducing tumor mass without exhibiting toxicity at effective concentrations .

Antimicrobial Activity

In addition to its anticancer properties, (E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine has demonstrated antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, although specific IC50 values for these activities have not been widely reported.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| N. meningitidis | 64 μg/mL |

| H. influenzae | 32 μg/mL |

These findings suggest that the compound may serve as a potential scaffold for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study investigated the effects of (E)-3-(3,5-dimethylphenyl)prop-2-en-1-amine on human cervical carcinoma (HeLa) cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 38 nM. The study highlighted the compound's superior activity compared to traditional chemotherapeutics like CA-4, particularly against resistant cancer cell lines .

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial properties of related compounds derived from chalcone structures. These derivatives showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting MIC values comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.